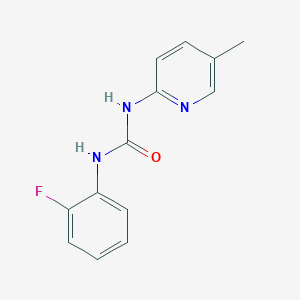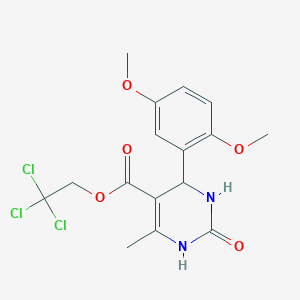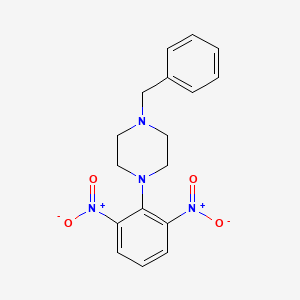![molecular formula C20H17F2N3O5 B4903790 [4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B4903790.png)
[4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a piperazine ring, an oxazole ring, and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the difluorophenoxy group: This step involves nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Formation of the piperazine ring: This can be synthesized through the reaction of ethylenediamine with appropriate carbonyl compounds.
Coupling of the furan ring: This final step involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the furan ring to the rest of the molecule.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated oxazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry:
- Potential applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of [4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone is not fully understood, but it is believed to interact with various molecular targets through its multiple functional groups. The difluorophenoxy group may interact with hydrophobic pockets in proteins, while the oxazole and piperazine rings could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with a similar structure, used as a peroxisome proliferator-activated receptor agonist.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Uniqueness: [4-[5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone is unique due to its combination of multiple functional groups, which allows for diverse interactions with biological targets and potential applications in various fields. Its structure provides a balance of hydrophobic and hydrophilic regions, making it versatile for different chemical reactions and applications.
Eigenschaften
IUPAC Name |
[4-[5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O5/c21-13-3-4-17(15(22)10-13)29-12-14-11-16(23-30-14)19(26)24-5-7-25(8-6-24)20(27)18-2-1-9-28-18/h1-4,9-11H,5-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORKERSVOYNAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NOC(=C3)COC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4903709.png)
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE](/img/structure/B4903722.png)
![1-ADAMANTYL(8-CYCLOHEXYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)METHANONE](/img/structure/B4903730.png)
![N-(3-chlorobenzyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B4903744.png)
![5-[[5-Chloro-2-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B4903749.png)
![N-(3-methoxyphenyl)-3-{1-[3-(4-morpholinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B4903756.png)
![5-{4-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4903774.png)

![ethyl 2-[(2-acetyloxy-2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4903801.png)

![1-(2-ethyl-5-pyrimidinyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}methanamine](/img/structure/B4903815.png)

![2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B4903824.png)
![2-[3-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B4903829.png)
